4-(1,3-Benzodioxol-5-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a benzodioxole moiety. The morpholine ring contributes to the compound's basicity and potential for forming hydrogen bonds, while the benzodioxole component is known for its aromatic properties and ability to participate in various
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 4-(1,3-Benzodioxol-5-yl)morpholine exhibits significant biological activity. It has been explored for its potential as an enzyme inhibitor, specifically targeting pathways involved in cancer progression. The compound's interactions with specific molecular targets can disrupt cellular functions, leading to therapeutic effects such as the inhibition of tumor cell growth. Additionally, related compounds have shown antimicrobial properties against various bacterial strains, suggesting a broader spectrum of biological activity .
The synthesis of 4-(1,3-Benzodioxol-5-yl)morpholine typically involves several steps:
These synthetic routes are essential for producing the compound with high yield and purity.
4-(1,3-Benzodioxol-5-yl)morpholine has several applications across different fields:
Studies on 4-(1,3-Benzodioxol-5-yl)morpholine have focused on its interactions with various biological targets. These include:
Understanding these interactions is crucial for developing therapeutic applications.
Several compounds share structural similarities with 4-(1,3-Benzodioxol-5-yl)morpholine. Here are some notable examples:
These compounds highlight the diversity within this chemical class while showcasing the unique features of 4-(1,3-Benzodioxol-5-yl)morpholine.
The systematic name for this compound is 1,3-benzodioxol-5-yl(morpholin-4-yl)methanone, reflecting its core structure: a morpholine ring (N-substituted tetrahydropyran) linked to a 1,3-benzodioxole group through a ketone functional group. Common synonyms include piperonylic acid morpholide and 4-(benzodioxole-5-carbonyl)morpholine. The molecular formula (C₁₂H₁₃NO₄) corresponds to a monoisotopic mass of 235.084458 Da, with a planar conformation confirmed by X-ray crystallography.
Single-crystal X-ray diffraction reveals an orthorhombic crystal system (space group Pbca) with unit cell parameters:
The near-planar arrangement of the benzodioxole and morpholine rings (Fig. 1a) minimizes steric strain, while intermolecular C–H···O hydrogen bonds stabilize the crystal lattice. The carbonyl group (C=O) adopts a trans configuration relative to the morpholine nitrogen, facilitating conjugation with the benzodioxole π-system.
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Z | 8 |
| Density (g/cm³) | 1.34 |
| R-factor | 0.039 |
The molecule’s electronic profile is dominated by the electron-withdrawing carbonyl group, which polarizes the morpholine ring’s electron density. Natural Bond Orbital (NBO) analysis predicts significant hyperconjugation between the morpholine lone pair (N1) and the σ*(C=O) antibonding orbital, reducing the C=O bond order by ~12% compared to isolated ketones. The benzodioxole moiety contributes aromatic stability, with HOMO-LUMO gaps calculated at 5.2 eV via DFT methods.
Compared to analogs like 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine lacks the oxadiazole heterocycle but retains key hydrogen-bonding motifs. Structural comparisons highlight: